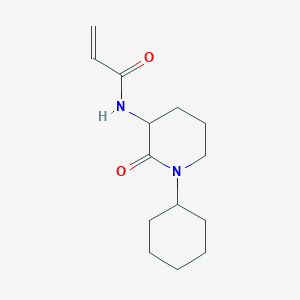
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide, also known as CPP or CPP-115, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic benefits. CPP-115 is a GABA aminotransferase inhibitor that has been shown to increase GABA levels in the brain, leading to potential applications in the treatment of various neurological disorders. In
Mecanismo De Acción
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 works by inhibiting GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 increases GABA levels in the brain, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and anxiety-like behavior. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to reduce drug-seeking behavior in animal models of addiction. N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has also been shown to have a low potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in lab experiments is its specificity for GABA aminotransferase, which allows for targeted manipulation of GABA levels in the brain. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs that affect GABA levels. However, one limitation of using N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115. One area of interest is in the development of more potent and selective GABA aminotransferase inhibitors, which could lead to more effective treatments for neurological disorders. Additionally, research could focus on the use of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the long-term effects and safety of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115.
Métodos De Síntesis
The synthesis of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 involves the reaction of cyclohexanone with 3-piperidinylacrylic acid, followed by the addition of propionyl chloride. The resulting compound is then purified by column chromatography to yield N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in high purity.
Aplicaciones Científicas De Investigación
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and anxiety-like behavior. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-(1-cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-13(17)15-12-9-6-10-16(14(12)18)11-7-4-3-5-8-11/h2,11-12H,1,3-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKGPDHQGVNXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397089.png)
![N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2397091.png)
![1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397092.png)
![4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2397093.png)
![(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2397094.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2397095.png)
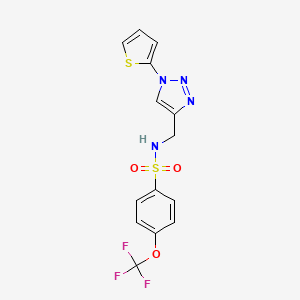
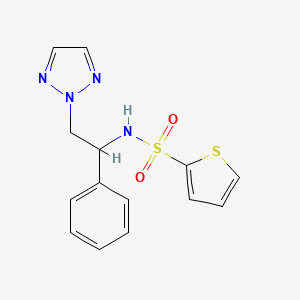
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2397103.png)
![4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B2397105.png)
![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2397106.png)
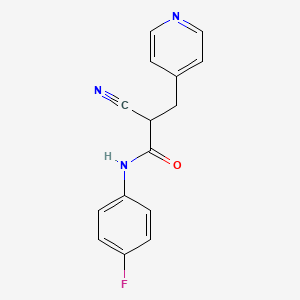
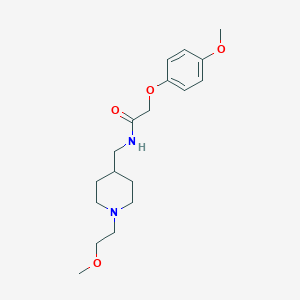
![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2397111.png)